molecular formula C22H30N4O4 B1243377 tert-butyl (6-{(2E)-2-[(6-methoxyquinolin-2-yl)methylidene]hydrazinyl}-6-oxohexyl)carbamate

tert-butyl (6-{(2E)-2-[(6-methoxyquinolin-2-yl)methylidene]hydrazinyl}-6-oxohexyl)carbamate

Cat. No. B1243377
M. Wt: 414.5 g/mol
InChI Key: OVZQPDCTBLERMQ-BUVRLJJBSA-N
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Description

N-[6-[2-[(6-methoxy-2-quinolinyl)methylidene]hydrazinyl]-6-oxohexyl]carbamic acid tert-butyl ester is a member of quinolines.

Scientific Research Applications

Stroke Treatment Applications

The compound's relevance in stroke treatment has been highlighted through the study of similar quinolylnitrones. The analogs of tert-butyl derivatives, such as (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide, have shown potential in treating cerebral ischemia by scavenging different types of free radical species and demonstrating strong neuroprotection with reduced infarct size (J. Marco-Contelles, 2020).

Antimicrobial Activities

Research into N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide, a structurally similar compound, has shown promising results in antibacterial properties. The synthesized compounds were evaluated for their effectiveness against various bacterial strains (S. Shaikh, 2013).

Corrosion Inhibition

A study focusing on the synthesis of compounds based on 8-hydroxyquinoline, including tert-butyl derivatives, revealed their efficacy as corrosion inhibitors for carbon steel. These compounds showed mixed-type inhibition properties, suggesting potential industrial applications in protecting metal surfaces from corrosion (M. Faydy et al., 2019).

Alzheimer's Disease Treatment

Research on pyridazinone derivatives, which include tert-butyl methyl carbamate structures, has explored their role as inhibitors of enzymes related to Alzheimer's disease. These studies indicate the significance of the tert-butyl scaffold in designing inhibitors for therapeutic applications (Y. Dundar et al., 2019).

Cancer Research

A study on tert-butyl hydroxylated metabolites of butylated hydroxytoluene, a compound structurally similar to tert-butyl (6-{(2E)-2-[(6-methoxyquinolin-2-yl)methylidene]hydrazinyl}-6-oxohexyl)carbamate, discussed their role in inducing apoptosis in lung epithelial cell lines. This could have implications in understanding the mechanisms of lung tumor promotion (L. Dwyer-Nield et al., 1998).

properties

Product Name

tert-butyl (6-{(2E)-2-[(6-methoxyquinolin-2-yl)methylidene]hydrazinyl}-6-oxohexyl)carbamate

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

tert-butyl N-[6-[(2E)-2-[(6-methoxyquinolin-2-yl)methylidene]hydrazinyl]-6-oxohexyl]carbamate

InChI

InChI=1S/C22H30N4O4/c1-22(2,3)30-21(28)23-13-7-5-6-8-20(27)26-24-15-17-10-9-16-14-18(29-4)11-12-19(16)25-17/h9-12,14-15H,5-8,13H2,1-4H3,(H,23,28)(H,26,27)/b24-15+

InChI Key

OVZQPDCTBLERMQ-BUVRLJJBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)N/N=C/C1=NC2=C(C=C1)C=C(C=C2)OC

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)NN=CC1=NC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (6-{(2E)-2-[(6-methoxyquinolin-2-yl)methylidene]hydrazinyl}-6-oxohexyl)carbamate

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